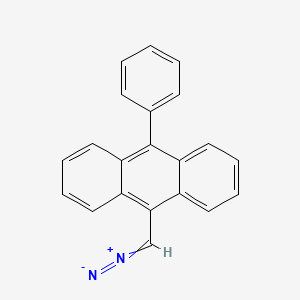
9-(Diazomethyl)-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Diazomethyl)-10-phenylanthracene: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound includes an anthracene core with a phenyl group at the 10th position and a diazomethyl group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diazomethyl)-10-phenylanthracene typically involves the reaction of anthracene derivatives with diazomethane. One common method is the reaction of 10-phenylanthracene-9-carbaldehyde with diazomethane in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent decomposition of the diazo compound .
Industrial Production Methods: The use of continuous flow techniques has been explored to enhance safety and efficiency in handling diazo compounds .
Análisis De Reacciones Químicas
Types of Reactions: 9-(Diazomethyl)-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted anthracene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 9-(Diazomethyl)-10-phenylanthracene is used as a precursor in organic synthesis, particularly in the formation of complex polycyclic structures. It is also employed in the study of reaction mechanisms involving diazo compounds .
Biology and Medicine: In biological research, diazo compounds like this compound are used as probes to study enzyme mechanisms and protein interactions. They can also serve as potential drug candidates due to their ability to form covalent bonds with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the production of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 9-(Diazomethyl)-10-phenylanthracene involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparación Con Compuestos Similares
Diazomethane: A simpler diazo compound used in similar reactions but with higher reactivity and potential hazards.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but lower explosive risk.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different reactivity patterns.
Uniqueness: 9-(Diazomethyl)-10-phenylanthracene is unique due to its anthracene core, which provides additional stability and specific reactivity compared to simpler diazo compounds. Its structure allows for the formation of more complex polycyclic products, making it valuable in advanced organic synthesis .
Propiedades
Número CAS |
66165-58-0 |
|---|---|
Fórmula molecular |
C21H14N2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
9-(diazomethyl)-10-phenylanthracene |
InChI |
InChI=1S/C21H14N2/c22-23-14-20-16-10-4-6-12-18(16)21(15-8-2-1-3-9-15)19-13-7-5-11-17(19)20/h1-14H |
Clave InChI |
WPVICDCWFSPATR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


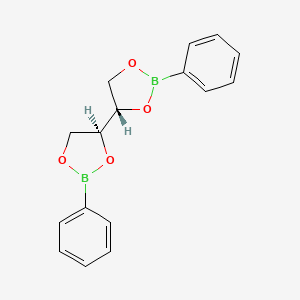
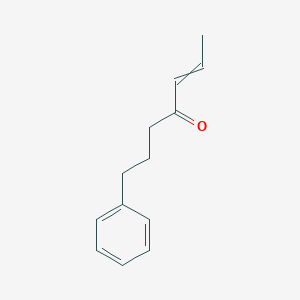
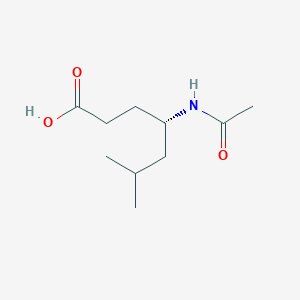
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)
![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
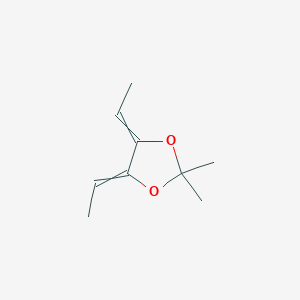
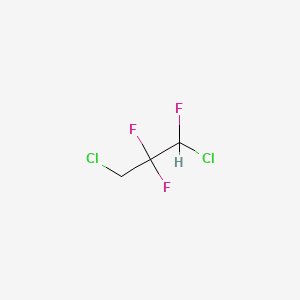
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)

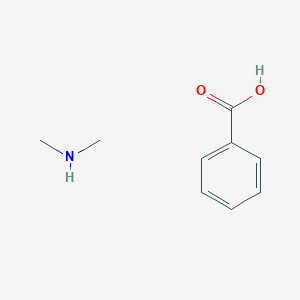
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
